molecular formula C₂₃H₂₃D₄FN₄O₃ B047709 Paliperidone-d4 CAS No. 1020719-55-4

Paliperidone-d4

Cat. No. B047709
M. Wt: 430.5 g/mol
InChI Key: PMXMIIMHBWHSKN-FJVJJXCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Paliperidone involves an efficient process including the DBU catalyzed N-alkylation of precursor compounds. A notable method achieves over 97% purity of Paliperidone with an 85% yield through methanol solvent and diisopropylamine base, culminating in a product with high purity and significant yield improvement over traditional methods (Solanki et al., 2013).

Molecular Structure Analysis

The molecular structure of Paliperidone has been elucidated through synchrotron X-ray powder diffraction, revealing its crystallization in the P21/n space group. This detailed structural analysis provides insights into its hydrogen bonding and molecular packing, dominated by van der Waals attractions, which are crucial for understanding its physicochemical properties (Kaduk et al., 2016).

Chemical Reactions and Properties

Paliperidone undergoes several key chemical reactions during its metabolism, including oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission, leading to various metabolites. This metabolic pathway highlights the compound's chemical versatility and its ability to interact with different biochemical processes within the body (Vermeir et al., 2008).

Physical Properties Analysis

Paliperidone exhibits specific physical properties, such as its solubility and partition coefficient, that influence its pharmacokinetics and pharmacodynamics. The solubility profile of Paliperidone, which varies significantly with pH, and its moderate log P value, contribute to its absorption and distribution characteristics critical for its pharmacological action.

Chemical Properties Analysis

The chemical properties of Paliperidone, including its receptor binding affinity and metabolic stability, are foundational to its therapeutic efficacy. Paliperidone's action as a dopamine D2 antagonist with additional activity at serotonergic receptors underpins its utility in managing psychiatric disorders. Its metabolism, characterized by minimal hepatic biotransformation and primary renal excretion, indicates a favorable chemical property profile for therapeutic applications.

Scientific Research Applications

  • Antipsychotic Agent : Paliperidone acts as a dual antagonist of dopamine D2 receptors and 5-HT 2A receptors, which stabilizes antisocial behaviors in patients with schizophrenia (Revill, Serradell, & Bolós, 2006).

  • Neuroprotective Properties : It enhances endogenous antioxidant/anti-inflammatory pathways in rat models of acute and chronic restraint stress (MacDowell et al., 2016).

  • Effective in Schizophrenia Treatment : Paliperidone palmitate is effective in reducing Positive and Negative Syndrome Scale total scores in acute schizophrenia (Bishara, 2010).

  • Schizophrenia Relapse Prevention : It has shown effectiveness in relapse prevention, positive and negative symptoms, and facilitating symptomatic and functional remission in schizophrenia treatment (Álamo-González, 2019).

  • Safety and Tolerability : Paliperidone extended-release tablets significantly improved symptoms of schizophrenia and personal and social functioning, and were generally well tolerated (Davidson et al., 2007).

  • Mechanism of Action : It is an atypical antipsychotic drug that antagonizes brain dopamine D2 and serotonin 5-HT2A receptors, indicated for acute maintenance treatment of schizophrenia in adults (Gilday & Nasrallah, 2012).

  • Dopamine D2 Receptor Occupancy : Paliperidone extended-release (ER) provides an estimated level of dopamine D2 receptor occupancy between 70-80% (Arakawa et al., 2008).

  • Treatment of Schizophrenia : Paliperidone ER tablets are effective in treating schizophrenia, with their therapeutic benefits based on their available formulations rather than pharmacokinetic/pharmacodynamic properties (Wesołowska et al., 2018).

  • Nose-to-Brain Drug Delivery : Intranasal paliperidone microemulsion shows a prompt and larger extent of transport into the brain, potentially benefiting the treatment of schizophrenia (Patel et al., 2016).

Safety And Hazards

Paliperidone-d4 is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Paliperidone-d4 .

properties

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMIIMHBWHSKN-FJVJJXCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649386
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paliperidone-d4

CAS RN

1020719-55-4
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (5.2 grams) and diisopropyl ethyl amine (12.56 grams) was added to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (5.0 grams) in methanol (75 ml) taken in autoclave and then heated to 60-65° C., 0.8 Kg pressure was applied and stirred for 16 hours. The reaction mixture cooled and then distilled under reduced pressure. Isopropyl alcohol was added to the obtained residue and stirred for 15 minutes and then distilled off under reduced pressure to get the title compound. Added methanol and heated the reaction mixture to reflux temperature and stirred for 2.0 hrs at same temperature. Cooled the reaction mixture to 20° C. and stirred for 90 minutes at the same temperature. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-11) (5 grams), acetic acid (25 ml) and palladium carbon (4 grams) was taken in an autoclave. Hydrogen gas with a pressure of 3.0 Kg/cm2 was applied to the above mixture at 32° C. for 9 hrs. The reaction mixture was filtered through a hyflow bed. The filtrate was treated with water (100 ml) and the pH of the filtrate was adjusted to 10 using aqueous sodium hydroxide solution. The solid formed was filtered, washed with water and dried at 50° C. to yield the title compound.
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (10.0 grams) in methanol (50 ml), 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (11 grams) and diisopropyl ethyl amine (9 grams) were added. The reaction mixture heated to 65-70° C. and stirred for 24 hrs at the same temperature. The reaction mixture was cooled. Dichloromethane (100 ml) and sodium borohydride (0.086 grams) were added to it and stirred for 60 minutes at the same temperature. The solvent was distilled off under reduced temperature. Methanol was added to the residue and heated to reflux for 30 min. The reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paliperidone-d4
Reactant of Route 2
Paliperidone-d4
Reactant of Route 3
Paliperidone-d4
Reactant of Route 4
Reactant of Route 4
Paliperidone-d4
Reactant of Route 5
Paliperidone-d4
Reactant of Route 6
Paliperidone-d4

Citations

For This Compound
21
Citations
ML Ahmed Baig, SA Ali - Analytical Chemistry Letters, 2017 - Taylor & Francis
… and validated using Paliperidone D4 as an internal standard (… (m/z) for paliperidone and paliperidone D4 respectively. The … and its stable labeled IS paliperidone D4. The within run and …
Number of citations: 2 www.tandfonline.com
R Binns, SJ O'Halloran, S Teoh… - Journal of Clinical …, 2017 - journals.lww.com
… containing deuterium-labeled internal standard, paliperidone-d4 at 1 ng/mL. Gradient … and 431.2:211.2 for paliperidone and paliperidone-d4, respectively) were used for detection…
Number of citations: 9 journals.lww.com
Y Yamamoto, PA Välitalo, DJ van den Berg… - Pharmaceutical …, 2017 - Springer
… The internal standard solution consisted of 100 ng/ml risperidone-D4 and paliperidone-D4 in nanopure water. The LLOQs for risperidone and paliperidone were 0.4 and 0.2 ng/ml, …
Number of citations: 73 link.springer.com
N Ansermot, M Brawand-Amey, A Kottelat… - … of Chromatography a, 2013 - Elsevier
… of the stable isotope-labeled internal standards were 20 ng/ml for asenapine-13C,d3, desmethyl-mirtazapine-d4, iloperidone-d3, mirtazapine-d4, olanzapine-d3, paliperidone-d4 and …
Number of citations: 97 www.sciencedirect.com
M Tveito, G Høiseth, T Haslemo, E Molden… - European Journal of …, 2021 - Springer
… The retention times were 1.16 and 1.15 min for paliperidone and paliperidone-D4, respectively. The lower limit of quantification for paliperidone was 2 nmol/L. All calibration curves …
Number of citations: 6 link.springer.com
C Ruggiero, S Ramirez, E Ramazzotti… - Journal of separation …, 2020 - Wiley Online Library
In this work, a convenient method for the therapeutic monitoring of seven common antipsychotic drugs in “dried plasma spot” samples has been developed. It is based on the liquid …
L Patteet, KE Maudens, B Sabbe, M Morrens… - Clinica Chimica …, 2014 - Elsevier
Background Therapeutic drug monitoring of antipsychotics is important for optimizing therapy, explaining adverse effects, non-response or poor compliance. We developed a UHPLC–…
Number of citations: 84 www.sciencedirect.com
M De Meulder, MP Waldron, L Li, MG Peay, MJ Tingler… - Bioanalysis, 2016 - Future Science
… (WIS) was prepared in methanol containing 200 ng/ml aripiprazole-d8 and quetiapine-d8; 50 ng/ml dehydroaripiprazole-d8; and 20 ng/ml each for olanzapine-d4, paliperidone-d4 and …
Number of citations: 19 www.future-science.com
D Koller, P Zubiaur, M Saiz-Rodríguez, F Abad-Santos… - Talanta, 2019 - Elsevier
A simple and sensitive liquid chromatography-tandem mass spectrometry method was developed and validated in human plasma for the simultaneous determination of aripiprazole (ARI…
Number of citations: 36 www.sciencedirect.com
N Mihajlica, C Betsholtz… - European Journal of …, 2018 - Elsevier
… Krebs-Ringer bicarbonate buffer, phosphate buffered saline (PBS), diazepam-D5, paliperidone-D4 were purchased from Sigma-Aldrich (St. Louis, MO, USA). Ultima Gold liquid …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.